molecular formula C18H21NO2 B15200397 tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate

tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate

Cat. No.: B15200397
M. Wt: 283.4 g/mol
InChI Key: WFWWOWUMZGUFPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following key steps:

    Formation of the Carbazole Core: This step involves the construction of the carbazole ring system through methods such as Fischer indole synthesis or other cyclization reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

tert-butyl 9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7,12-tetraene-9-carboxylate

InChI

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-14-7-5-4-6-13(14)15-11-8-9-12(10-11)16(15)19/h4-9,11-12,15-16H,10H2,1-3H3

InChI Key

WFWWOWUMZGUFPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C3CC(C2C4=CC=CC=C41)C=C3

Origin of Product

United States

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